

physical and chemical characteristics of cis-Tetrahydrofuran-3,4-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-Tetrahydrofuran-3,4-diol

Cat. No.: B138893

[Get Quote](#)

An In-depth Technical Guide to *cis*-Tetrahydrofuran-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydroerythritol, is a versatile heterocyclic compound with the molecular formula C₄H₈O₃. Its rigid, cyclic structure and the *cis*-orientation of its two hydroxyl groups make it a valuable chiral building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and its applications in various research and development fields, particularly in the synthesis of complex molecules and the development of novel protecting groups.

Physical and Chemical Characteristics

cis-Tetrahydrofuran-3,4-diol is a colorless substance with a defined set of physical and chemical properties that are crucial for its application in synthesis and research. These properties are summarized in the tables below.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₄ H ₈ O ₃	[1] [2]
Molecular Weight	104.10 g/mol	[1]
CAS Number	4358-64-9	[1] [2]
Appearance	Not specified, likely a colorless liquid or low-melting solid	
Melting Point	20 °C	[2]
Boiling Point	160-165 °C at 0.17 Torr	[2]
Density	1.38 g/cm ³	[2]
Refractive Index (n _{20/D})	1.477 (lit.)	[2]
Flash Point	>230 °F (>110 °C)	[2]

Computational Data

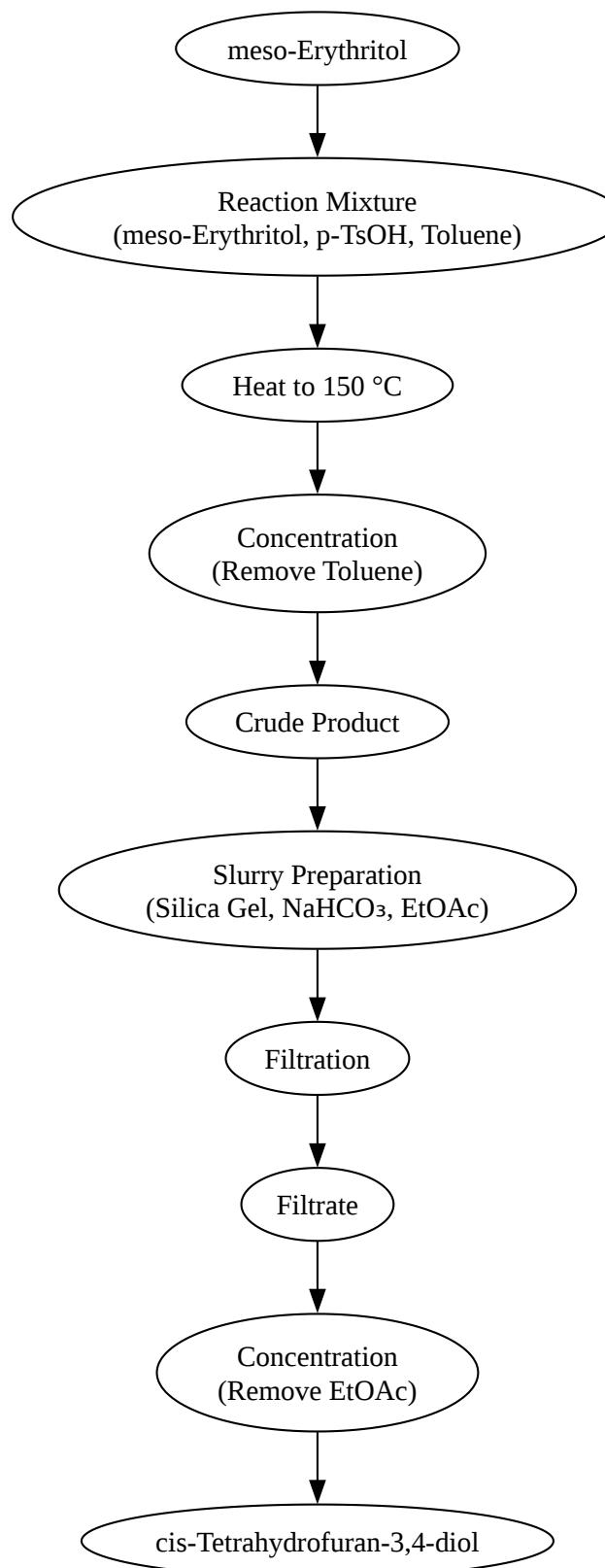
Property	Value	Reference
Topological Polar Surface Area (TPSA)	49.69 Å ²	[1]
LogP (Octanol-Water Partition Coefficient)	-1.2616	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	0	[1]

Experimental Protocols

Synthesis of cis-Tetrahydrofuran-3,4-diol (1,4-Anhydroerythritol)

A practical and scalable method for the preparation of **cis-Tetrahydrofuran-3,4-diol** involves the acid-catalyzed cyclodehydration of meso-erythritol.[1][2]

Materials:


- meso-Erythritol
- p-Toluenesulfonic acid monohydrate ($p\text{-TsOH}\cdot\text{H}_2\text{O}$)
- Toluene
- Silica gel
- Sodium bicarbonate (NaHCO_3)
- Ethyl acetate (EtOAc)

Procedure:

- A mixture of meso-erythritol and 1 mol % of p-toluenesulfonic acid monohydrate in toluene is heated to 150 °C.
- The reaction is monitored for the consumption of the starting material.
- Upon completion, the reaction mixture is cooled and concentrated under reduced pressure to remove the toluene.
- The crude product is then subjected to a novel purification protocol involving a slurry with silica gel and sodium bicarbonate in ethyl acetate.
- A slurry of the crude product, silica gel (2 kg/kg of crude product), and sodium bicarbonate (0.2 kg/kg of crude product) in ethyl acetate (10 L/kg of crude product) is prepared.
- After stirring for 1 hour at ambient temperature, the slurry is filtered.
- The resulting solid is washed with an additional portion of ethyl acetate.

- The combined filtrates are concentrated under reduced pressure to yield **cis-Tetrahydrofuran-3,4-diol** in 60-65% isolated yield and >95% purity.[1]

This method provides a significant advantage over older protocols that required high-vacuum distillation, which often led to the formation of oligomeric byproducts.[1]

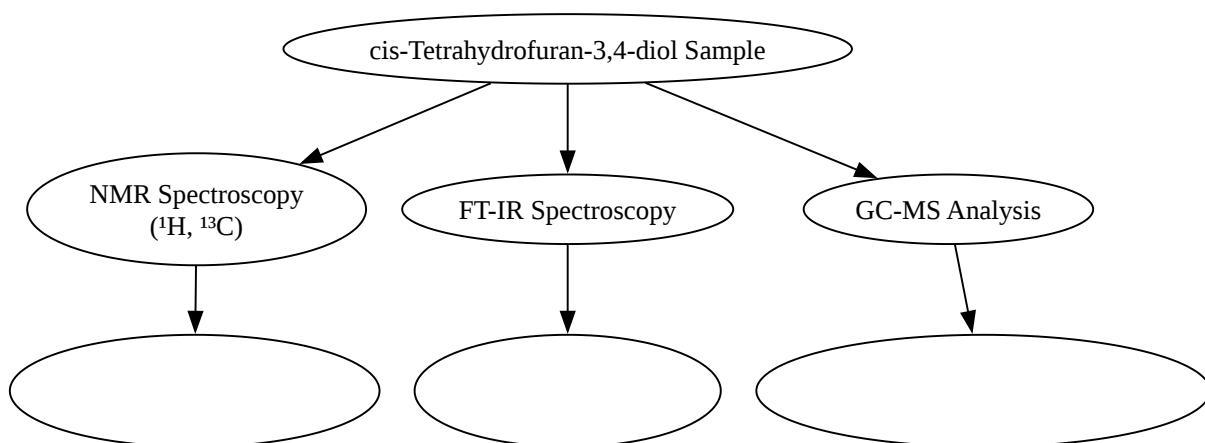
[Click to download full resolution via product page](#)

Another established method for the synthesis of substituted tetrahydrofurans is the oxidative cyclization of 1,5-dienes using ruthenium or osmium catalysts. While a specific, detailed protocol for the parent **cis-Tetrahydrofuran-3,4-diol** via this method is not readily available in the searched literature, the general principle involves the reaction of a 1,5-diene with an oxidizing agent in the presence of a metal catalyst to stereoselectively form the tetrahydrofuran ring with vicinal diols.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for the structural elucidation and purity assessment of **cis-Tetrahydrofuran-3,4-diol**.

- **Sample Preparation:** A small amount of the purified compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6), and transferred to an NMR tube.
- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydrofuran ring. The chemical shifts and coupling patterns will be indicative of the cis-stereochemistry. The hydroxyl protons may appear as a broad singlet, and their chemical shift can be concentration-dependent.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the tetrahydrofuran ring. The chemical shifts will be influenced by the neighboring oxygen atoms.


Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.

- **Sample Preparation (Liquid):** A drop of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- **Sample Preparation (Solid):** If the compound is a solid at room temperature, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
- **Expected Absorptions:** The IR spectrum will show a strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ characteristic of the O-H stretching of the hydroxyl groups. C-O stretching vibrations for the ether and alcohol functionalities will appear in the fingerprint

region (typically 1000-1300 cm^{-1}). C-H stretching vibrations will be observed around 2850-3000 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and to confirm its molecular weight.

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
- Analysis: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the column stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of **cis-Tetrahydrofuran-3,4-diol** (104.10 g/mol) and a characteristic fragmentation pattern.

[Click to download full resolution via product page](#)

Applications in Research and Development

cis-Tetrahydrofuran-3,4-diol serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its rigid structure and defined stereochemistry make it an ideal starting material for the construction of natural products and their analogues.

One notable application is its use as a key structural motif in the design of novel protecting groups for hydroxyl functions in nucleosides. The cis-diol arrangement allows for the formation of cyclic protecting groups that can be introduced and removed under specific conditions, offering advantages in the complex, multi-step synthesis of oligonucleotides.

Chemical Reactivity and Stability

The chemical reactivity of **cis-Tetrahydrofuran-3,4-diol** is dominated by its two hydroxyl groups and the ether linkage within the tetrahydrofuran ring.

- **Reactions of the Hydroxyl Groups:** The diol functionality can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The cis-relationship of the hydroxyl groups allows for the formation of cyclic derivatives, such as acetals and ketals, upon reaction with aldehydes and ketones.
- **Ring Stability:** The tetrahydrofuran ring is generally stable under neutral and basic conditions. However, under strong acidic conditions, ring-opening reactions can occur.
- **Storage:** For long-term storage, it is recommended to keep the compound in a cool, dry place, away from strong oxidizing agents and acids.

Conclusion

cis-Tetrahydrofuran-3,4-diol is a fundamentally important building block in modern organic synthesis. Its well-defined physical and chemical properties, coupled with scalable and efficient synthetic routes, make it a readily accessible and highly valuable tool for researchers and professionals in drug development and materials science. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis and characterization of this versatile compound, facilitating its broader application in the creation of complex and biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [physical and chemical characteristics of cis-Tetrahydrofuran-3,4-diol]. BenchChem, [2025], [Online PDF]. Available at: [\[https://www.benchchem.com/product/b138893#physical-and-chemical-characteristics-of-cis-tetrahydrofuran-3-4-diol\]](https://www.benchchem.com/product/b138893#physical-and-chemical-characteristics-of-cis-tetrahydrofuran-3-4-diol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com